1-(2,5-dimethylphenyl)-1H-pyrrole
Overview
Description
1-(2,5-dimethylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of 1-(2,5-Dimethylphenyl)-1H-Pyrrole
Corrosion Inhibition
This compound derivatives have been studied for their potential as corrosion inhibitors. A particular study focused on a new pyrrole derivative synthesized and tested for its efficiency in inhibiting steel corrosion. This compound showed promising results in protecting steel surfaces by blocking active sites, indicating its potential application in corrosion prevention (Louroubi et al., 2019).
Polymerization Catalysts
Compounds based on this compound have been used in the development of homoleptic and heteroleptic yttrium complexes, which have shown effectiveness as initiators for ε-caprolactone polymerization. This application is significant in the field of polymer chemistry, where these complexes can aid in creating various polymeric materials with specific properties (Matsuo et al., 2001).
Organometallic Complex Synthesis
Studies have explored the formation of organometallic complexes with this compound derivatives. These complexes are important for various catalytic applications, including the Oppenauer oxidation of alcohols. The structural and catalytic properties of these complexes highlight their potential in synthetic organic chemistry and industrial applications (Paul et al., 2014).
Antimicrobial Agent Development
Research into novel this compound derivatives has identified their potential as antimicrobial agents. A particular study synthesized new derivatives and evaluated their antimicrobial activities, finding promising antibacterial and antifungal properties. This suggests their potential use in developing new therapeutic tools and antimicrobial agents (Hublikar et al., 2019).
Fluorescent Probes
Derivatives of this compound have been used to create novel fluorescent probes with aggregation-enhanced emission features. These probes are capable of detecting low levels of carbon dioxide, demonstrating their potential application in biological and medical fields for real-time and quantitative detection of CO2 (Wang et al., 2015).
Synthesis of Organic Compounds
There's significant interest in synthesizing various organic compounds using pyrrole derivatives. For instance, the synthesis of 7,9-diaryl-8H-acenaphtho[1,2-c]pyrroles, which has applications in explosives detection, demonstrates the versatility of these compounds in creating materials for safety and environmental monitoring (Chen et al., 2011).
Carbon Steel Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives, closely related to this compound, have been synthesized and investigated for their action against carbon steel corrosion in acidic media. These derivatives showed good inhibition efficiency, indicating their potential use in industrial corrosion protection (Zarrouk et al., 2015).
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-5-6-11(2)12(9-10)13-7-3-4-8-13/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLMNAGNAPHOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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